
4-Bromo-6-methylquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylquinoline-3-carbonitrile typically involves the bromination of 6-methylquinoline-3-carbonitrile. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-methylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure.
Applications De Recherche Scientifique
4-Bromo-6-methylquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-methylquinoline-3-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoquinoline-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Methylquinoline-3-carbonitrile: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-6-methylquinoline-3-carbonitrile is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. This combination of substituents can provide distinct properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C11H7BrN2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
4-bromo-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3 |
Clé InChI |
PGSHOPYEADOAQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CN=C2C=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
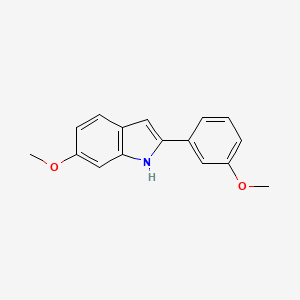
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
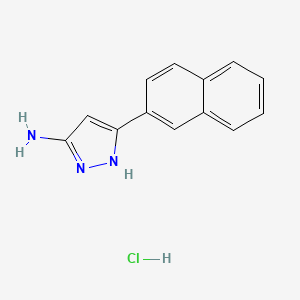
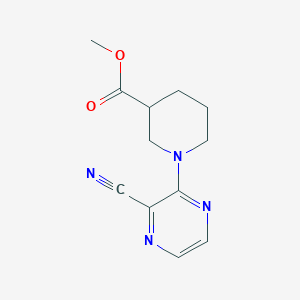
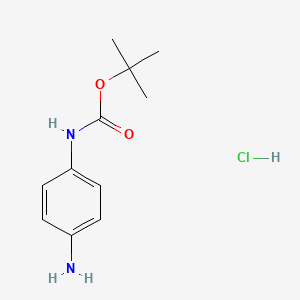

![Indolo[1,2-b][2,7]naphthyridine-6,12-dione](/img/structure/B11865826.png)
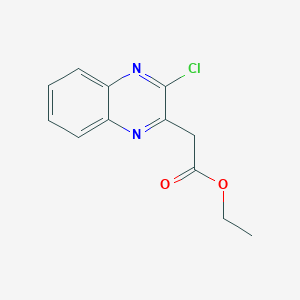
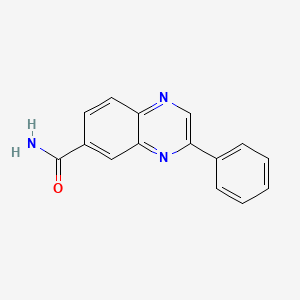
![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
